molecular formula C6H7NO6-2 B1226388 [(Carboxymethyl)imino]diacetate

[(Carboxymethyl)imino]diacetate

Cat. No. B1226388
M. Wt: 189.12 g/mol
InChI Key: MGFYIUFZLHCRTH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-[(carboxymethyl)imino]diacetate is a nitrilotriacetate(2-). It is a tautomer of a 2,2',2''-ammoniotriacetate.

Scientific Research Applications

Chelating Exchangers and Ligand-Exchange Fractionation

[(Carboxymethyl)imino]diacetate, also known as iminodiacetate, has been utilized in the synthesis of low-cross-linked chelating resins. These resins, when equilibrated with copper(II) ions, have shown potential in the ligand-exchange fractionation of proteins, though they do not differentiate transfer ribonucleic acid (tRNA) from aminoacylated tRNA (Gozdzicka-Jozefiak & Augustyniak, 1977).

Metal Complex Stability for Biomedical and Environmental Applications

A critical evaluation of stability constants of metal complexes of complexones, including iminodiacetic acid, has been conducted for biomedical and environmental applications. This involves examining and summarizing experimental data on stability constants to ensure accurate and reliable measurements (Anderegg et al., 2005).

Removal of Fluoride Ions from Solutions

Iminodiacetate ion exchange resins have been studied for their effectiveness in selectively removing fluoride ions from solutions. This research is particularly relevant due to the global issue of fluoride in water resources, which often restricts its beneficial use (Millar et al., 2017).

Adsorption Studies

[N-(Phosphonomethyl)imino]diacetic acid and iminodiacetic acid have been studied for their differential adsorption properties. This research is significant for the separation of biodegradable and non-biodegradable acids in waste streams, particularly in the context of herbicide synthesis (Hritzko et al., 1999).

Stability Constants of Metal Ion Complexes

The stability constants of metal ion complexes with various amino dicarboxylic acids, including iminodiacetic acid derivatives, have been measured. This research contributes to the understanding of the chelate stability of these compounds, which is important in biological research (Shtacher, 1966).

properties

IUPAC Name

2-[carboxylatomethyl(carboxymethyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO6/c8-4(9)1-7(2-5(10)11)3-6(12)13/h1-3H2,(H,8,9)(H,10,11)(H,12,13)/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFYIUFZLHCRTH-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO6-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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